2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline
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Overview
Description
2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is an organic compound with the molecular formula C18H14F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group and a benzyl ether moiety in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline and 4-(trifluoromethyl)benzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: The parent compound without the benzyl ether and trifluoromethyl groups.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.
4-(Trifluoromethyl)benzyl Alcohol: The benzyl alcohol precursor used in the synthesis.
Uniqueness
2-Methyl-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is unique due to the combination of the trifluoromethyl group and the benzyl ether moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H14F3NO |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-methyl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
InChI |
InChI=1S/C18H14F3NO/c1-12-5-8-14-3-2-4-16(17(14)22-12)23-11-13-6-9-15(10-7-13)18(19,20)21/h2-10H,11H2,1H3 |
InChI Key |
JFXGYWFFRSIFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)C(F)(F)F)C=C1 |
Origin of Product |
United States |
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